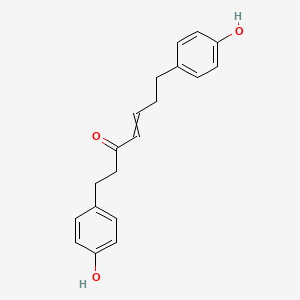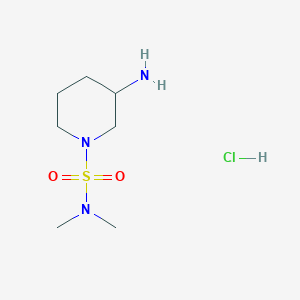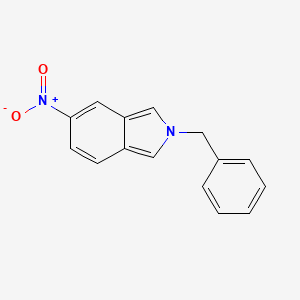
Lyplal1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lyplal1-IN-1 is a selective covalent small-molecule inhibitor of Lysophospholipase-like 1 (LYPLAL1). It has an IC50 value of 0.006 μM and is known to increase glucose production . LYPLAL1 is a protein involved in various metabolic processes, and its inhibition has been studied for potential therapeutic applications.
Méthodes De Préparation
The synthesis of Lyplal1-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are detailed in the literature . Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Lyplal1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Lyplal1-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool to study the role of LYPLAL1 in various chemical processes.
Biology: It is used to investigate the biological functions of LYPLAL1, including its role in metabolic pathways.
Industry: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
Lyplal1-IN-1 exerts its effects by inhibiting the activity of LYPLAL1. LYPLAL1 is involved in the depalmitoylation of cyclic GMP-AMP synthase (cGAS), a key enzyme in the innate immune response. By inhibiting LYPLAL1, this compound enhances the activity of cGAS, leading to increased production of cyclic GMP-AMP and activation of the STING pathway . This results in enhanced anti-tumor immunity and increased expression of PD-L1.
Comparaison Avec Des Composés Similaires
Lyplal1-IN-1 is unique in its high selectivity and potency as an inhibitor of LYPLAL1. Similar compounds include:
APT1 (Acyl Protein Thioesterase 1): A related enzyme that also depalmitoylates proteins but has different substrate specificity.
LYPLA1 (Lysophospholipase 1): An important paralog of LYPLAL1 with similar but distinct biological functions.
This compound stands out due to its specific inhibition of LYPLAL1 and its potential therapeutic applications in enhancing anti-tumor immunity.
Propriétés
Formule moléculaire |
C29H29N7O4 |
|---|---|
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
(2R,3R)-1-[3-[4-(2-morpholin-4-ylpyrimidin-5-yl)phenyl]-1,2,4-triazole-1-carbonyl]-2-phenylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C29H29N7O4/c37-27(38)24-7-4-12-35(25(24)21-5-2-1-3-6-21)29(39)36-19-32-26(33-36)22-10-8-20(9-11-22)23-17-30-28(31-18-23)34-13-15-40-16-14-34/h1-3,5-6,8-11,17-19,24-25H,4,7,12-16H2,(H,37,38)/t24-,25+/m1/s1 |
Clé InChI |
OWBNMAVVNDAXQY-RPBOFIJWSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O |
SMILES canonique |
C1CC(C(N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)




![(2S,7S)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433616.png)


![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
![6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B12433623.png)
![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)
![4-[(1E,3E)-5-[(4Z)-5-Oxo-3-phenyl-1,2-oxazol-4-ylidene]penta-1,3-dien-1-YL]-3-phenyl-2H-1,2-oxazol-5-one](/img/structure/B12433649.png)


